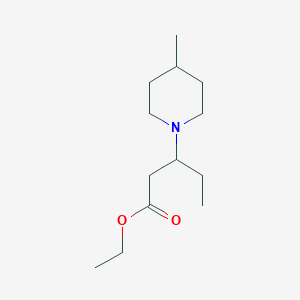
6-Propyl-1,2-dihydropyridazine-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound that belongs to the class of dihydropyridazines. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a pyridazine ring with a propyl group attached to the sixth position and two keto groups at the third and fourth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione can be achieved through several methods. One common method involves the reaction of maleic anhydride with hydrazine hydrate in an alcohol medium. This reaction produces a mixture of products, from which the desired compound can be isolated through careful separation techniques . Another method involves the use of acetic acid as a solvent, which provides higher yields but requires careful handling due to the corrosive nature of the solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of solid ion-exchange resins as catalysts. These catalysts offer several advantages, including ease of separation from reaction products, high selectivity, and reusability . The reaction typically involves the condensation of cis-butenedioic acid with hydrazine in an aqueous medium at elevated temperatures (around 95°C) for several hours .
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyl-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazine derivatives with fewer keto groups .
Applications De Recherche Scientifique
6-Propyl-1,2-dihydropyridazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its cardiotonic, sedative, and analgesic effects.
Mécanisme D'action
The mechanism of action of 6-Propyl-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to form adsorption complexes with fixed polymer-bound sulfonate ions and counterions of cation exchangers . This interaction is crucial for its catalytic activity in various chemical reactions. Additionally, the compound’s biological activities are mediated through its interaction with cellular receptors and enzymes, leading to the modulation of various physiological processes .
Comparaison Avec Des Composés Similaires
6-Propyl-1,2-dihydropyridazine-3,4-dione can be compared with other similar compounds, such as 1,2-dihydropyridazine-3,6-dione and 1-phenyl-1,2-dihydropyridazine-3,6-dione . These compounds share a similar core structure but differ in the substituents attached to the pyridazine ring. The presence of the propyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
List of Similar Compounds
- 1,2-Dihydropyridazine-3,6-dione
- 1-Phenyl-1,2-dihydropyridazine-3,6-dione
- 2,3-Dihydrophthalazine-1,4-dione
- 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
6-propyl-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)7(11)9-8-5/h4H,2-3H2,1H3,(H,8,10)(H,9,11) |
Clé InChI |
ILNJGQBQMUJFBM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C(=O)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



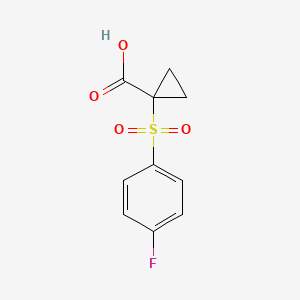

![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
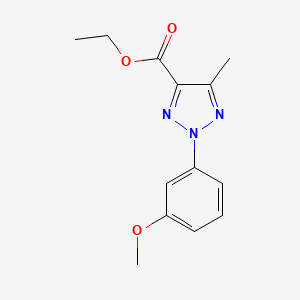
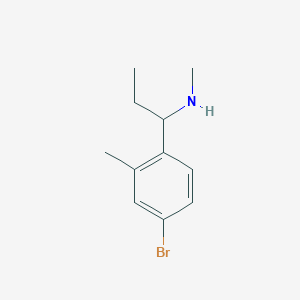

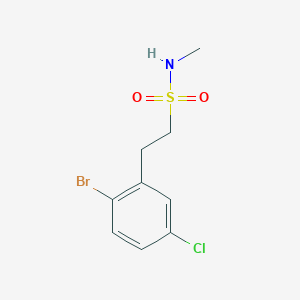
![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
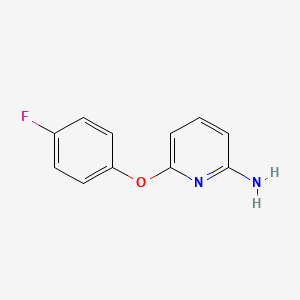


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
